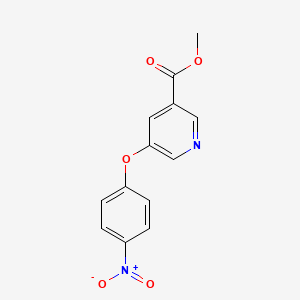

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate

Description

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate is a pyridine-based ester featuring a methyl carboxylate group at position 3 and a 4-nitrophenoxy substituent at position 4.

Properties

IUPAC Name |

methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c1-19-13(16)9-6-12(8-14-7-9)20-11-4-2-10(3-5-11)15(17)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGMFZXESCUYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate typically involves the esterification of 5-(4-nitrophenoxy)pyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 5-(4-Aminophenoxy)pyridine-3-carboxylate.

Substitution: Various substituted pyridine carboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Used in the development of novel materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

Ethyl 2-{5-[(3-Oxo-3,4-Dihydroxyphenyl)Amino]Methyl}Pyridine-3-Carboxylate ()

- Substituents : Ethyl carboxylate (position 3), triazole-benzothiazole hybrid (position 2).

- Crystal packing involves C–H···O interactions forming dimers . The 1,4-thiazine ring adopts a boat conformation (Q = 0.6536 Å, θ = 112.04°) .

- Comparison : Unlike the target compound, this derivative’s complex heterocyclic system may enhance binding to biological targets (e.g., enzymes) but reduce solubility. The ethyl ester group may confer slightly higher lipophilicity compared to the methyl ester in the target compound.

Methyl 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate ()

- Substituents : Trifluoromethyl (position 5), pyrrolo-pyridine fused ring.

- Key Features :

- Comparison: The trifluoromethyl group may increase metabolic stability compared to nitro, which is prone to reduction in vivo.

Pyridin-3-Ylmethyl 5-Chloropyridine-3-Carboxylate ()

- Substituents : Chloro (position 5), pyridinylmethyl ester.

- Key Features :

- Chlorine’s moderate electronegativity balances electron withdrawal and steric effects.

- The pyridinylmethyl ester may enhance solubility in polar solvents.

- The ester group’s bulkier pyridinylmethyl chain could hinder crystal packing efficiency compared to the target compound’s methyl ester.

Crystallographic and Physicochemical Properties

- Crystallographic Insights : The ethyl derivative’s triclinic packing (a = 5.6414 Å, b = 11.1604 Å) and dimer formation via C–H···O interactions suggest that substituent bulk and polarity dictate crystal organization . The target compound’s nitro group may promote similar dipole-driven packing but with distinct angles due to planar nitro geometry.

Pharmacological and Functional Implications

- The target compound’s nitro group could enhance binding to nitroreductase enzymes, enabling prodrug activation in antibacterial or anticancer contexts.

- Trifluoromethyl Derivative () : The CF₃ group’s metabolic stability may favor use in long-acting therapeutics, contrasting with the nitro group’s redox sensitivity .

- Chloro Derivatives () : Chlorine’s balance of electronegativity and lipophilicity may optimize blood-brain barrier penetration for CNS-targeting drugs.

Biological Activity

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in neuroprotection and cytotoxicity. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving pyridine derivatives and nitrophenol compounds. The introduction of the nitro group at the para position of the phenoxy moiety is crucial for enhancing the biological activity of the compound. The synthesis typically involves:

- Formation of the pyridine carboxylate : Utilizing methyl 5-pyridinecarboxylate as a starting material.

- Nitration : The introduction of a nitro group on the phenol ring.

- Esterification : Converting the carboxylic acid to its methyl ester form.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of this compound. In studies conducted on various cell lines, including PC12 cells, the compound exhibited a CC₅₀ (cytotoxic concentration required to kill 50% of cells) greater than 200 µM, indicating low toxicity at therapeutic concentrations. Notably, some analogs showed over 100% cell viability, suggesting potential anti-apoptotic effects by enhancing mitochondrial enzyme activity .

Table 1: Cytotoxicity Profile of this compound

| Compound | CC₅₀ (µM) | Viability (%) |

|---|---|---|

| This compound | >200 | >100 |

Neuroprotective Activity

The neuroprotective effects were assessed using models that simulate neurotoxic conditions. The compound demonstrated significant neuroprotection against excitotoxicity induced by NMDA receptor activation. This was evidenced by reduced calcium influx in voltage-gated calcium channels and improved cell viability in neurotoxin-treated cultures .

Table 2: Neuroprotective Effects on PC12 Cells

| Treatment | Calcium Influx Inhibition (%) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Compound A | 45 | 85 |

| Compound B | 60 | 90 |

Structure-Activity Relationship (SAR)

The presence of the nitro group is critical for enhancing both cytotoxic and neuroprotective activities. Comparative studies with analogs lacking this group indicated a marked decrease in biological activity, underscoring its importance in the molecular framework .

Case Studies

- Neuroprotection Against Oxidative Stress : In vitro studies showed that this compound could mitigate oxidative stress-induced apoptosis in neuronal cells. This was attributed to its ability to modulate reactive oxygen species (ROS) levels and enhance antioxidant defenses .

- Antimicrobial Activity : Although primarily studied for neuroprotective properties, some derivatives have shown antimicrobial activity against various bacterial strains, indicating broader therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.